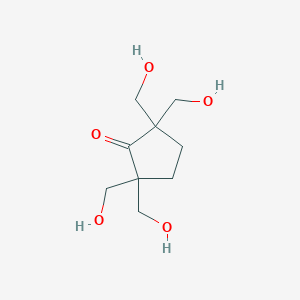

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex cyclopentanone derivatives involves various catalytic processes and reaction mechanisms. For instance, the palladium-catalyzed reactions using cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane (Tedicyp) have shown high efficiency in allylic substitution, Heck, Suzuki, or Sonogashira-type reactions, with turnover numbers reaching up to 210,000,000 for the Heck reaction, indicating the catalyst's stability and reactivity (Doucet & Santelli, 2006). This suggests a potential pathway for synthesizing related compounds through efficient catalytic systems.

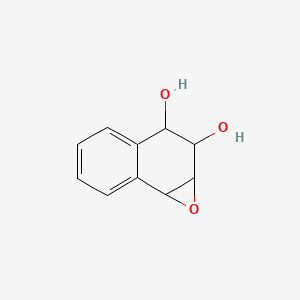

Molecular Structure Analysis

The molecular structure of cyclopentanone derivatives has been extensively studied. For example, the X-ray crystal structure of 1,5-bis(acetoxymethyl)tricyclo[2.1.0.02,5] pentan-3-one provides insight into the short bridging carbon-carbon bond, revealing aspects of the compound's structural configuration (Irngartinger et al., 1981). Such detailed structural analysis is crucial for understanding the physical and chemical properties of these compounds.

Scientific Research Applications

Catalytic Transformation of Biomass-Derived Compounds

Cyclopentanone (CPN) derivatives, closely related to "2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one," play a crucial role in the catalytic transformation of biomass-derived furfurals into valuable chemical feedstocks. These transformations aim to produce a wide range of petrochemical substitutes with high commercial prospects. Significant research has focused on developing efficient, cost-effective, and environmentally friendly catalytic processes to enhance the scalability and yield of CPN and its derivatives from biomass sources, utilizing both theoretical and experimental approaches to create novel catalysts (Dutta & Bhat, 2021).

Fragrance Ingredients Safety Assessment

Cyclopentanones and cyclopentenones, which share structural motifs with "this compound," have been extensively evaluated for their safety as fragrance ingredients. These compounds exhibit a low order of acute toxicity, no significant toxicity in repeat dose studies, and no mutagenic or genotoxic activity. Their use in fragrances is considered safe at current levels of exposure, highlighting their potential for widespread application in consumer products without adverse health effects (Belsito et al., 2012).

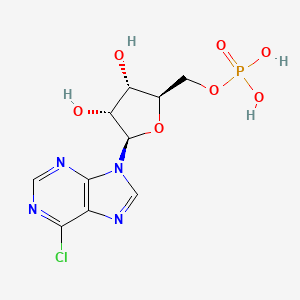

Hydroxymethylation and DNA Repair

The process of hydroxymethylation, particularly of DNA bases like 5-hydroxymethylcytosine (5-hmC), plays a pivotal role in various biological processes, including DNA repair and gene expression regulation. Studies on hydroxymethylation offer insights into its implications for understanding and treating a range of diseases, including cancers and neurological disorders, by elucidating the mechanisms through which hydroxymethylation influences disease progression and therapy responses (Shukla, Sehgal, & Singh, 2015).

Biomass to Furan Derivatives

Research into converting biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF), and subsequently into valuable chemicals like "this compound," highlights the potential for sustainable production of industrial chemicals and fuels from renewable resources. These studies are particularly focused on the development of efficient catalytic processes that can convert plant biomass into a variety of chemicals, showcasing the role of cyclopentanone derivatives in advancing green chemistry and sustainability (Chernyshev, Kravchenko, & Ananikov, 2017).

Safety and Hazards

properties

IUPAC Name |

2,2,5,5-tetrakis(hydroxymethyl)cyclopentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c10-3-8(4-11)1-2-9(5-12,6-13)7(8)14/h10-13H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFZVJRDJVDKQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1(CO)CO)(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284133 |

Source

|

| Record name | 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3322-70-1 |

Source

|

| Record name | 3322-70-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one](/img/structure/B1209479.png)

![Benzyl-diethyl-[2-(3-phenylprop-2-enoylsulfanyl)ethyl]azanium;bromide](/img/structure/B1209484.png)